Nonoxinol

Description

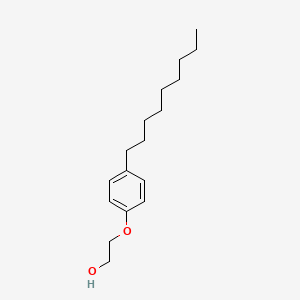

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nonylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXGUCNZFCVULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26027-38-3 | |

| Record name | Polyethylene glycol mono(4-nonylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26027-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4058601 | |

| Record name | 4-nonylphenol ethoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS] | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonoxynol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C11-15 Pareth-20 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-(4-nonylphenyl)-omega-hydroxy-, branched | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

470 °F (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.007 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates) | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes | |

CAS No. |

68131-40-8, 104-35-8, 127087-87-0, 26027-38-3 | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nonylphenol monoethoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonoxinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-nonylphenol ethoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nonylphenol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol, branched, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol, branched, ethoxylated (CAS: 127087-87-0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(p-Nonylphenoxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMD36H3ESX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59 °F (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Historical Context and Evolution of Nonoxinol Research

Early Discoveries and Initial Applications

Nonoxinol-9 is a member of the nonoxynol family of nonionic surfactants wikipedia.org. Its use as a spermicide dates back over 50 years mdpi.comdrugbank.com. Early laboratory testing of substances to inhibit sperm motility began in the 1800s, leading to the development of modern spermicides like Nonoxynol-9 (B121193) wikipedia.org. Nonoxynol-9 functions by damaging the sperm cell membrane, causing increased membrane permeability, loss of cell components, and reduced motility and function drugbank.commims.com. This action on the acrosomal membranes of sperm leads to their immobilization wikipedia.orgwikidoc.org.

Initially, Nonoxynol-9 became a widely used active ingredient in various contraceptive products, including creams, jellies, foams, gels, films, and suppositories wikipedia.orgdrugbank.comwikidoc.org. It was also incorporated into lubricants for vaginal and anal use due to its spermicidal properties wikipedia.org. Its availability as an over-the-counter product in many regions contributed to its widespread use in family planning drugbank.comtaylorandfrancis.comtandfonline.com.

Shift in Research Focus: From Contraception to Microbicidal Potential

In the mid-1980s, research into Nonoxynol-9 began to explore its potential beyond contraception. Laboratory studies indicated that Nonoxynol-9 could inactivate various sexually transmitted infection (STI) pathogens, including Neisseria gonorrhoeae, Chlamydia trachomatis, and the human immunodeficiency virus (HIV) wikipedia.orgresearchgate.netwho.intnih.gov. These in vitro findings fueled optimism that Nonoxynol-9 could serve as a topical microbicide, offering protection against STIs who.intnih.gov. This was particularly significant in the context of the emerging AIDS crisis, as researchers sought substances that could help individuals protect themselves against HIV transmission gao.govguttmacher.org. The idea was that a widely available spermicide with demonstrated in vitro activity against HIV could be rapidly deployed as a preventive measure tandfonline.comwho.int.

Reappraisal and Re-evaluation of this compound's Role in Public Health

Despite promising in vitro results, clinical trials evaluating Nonoxynol-9 as a microbicide yielded disappointing outcomes. Studies conducted in populations at high risk of HIV infection, such as sex workers, did not demonstrate that Nonoxynol-9 reduced the risk of HIV or other STIs wikipedia.orgtandfonline.comresearchgate.netwho.int. On the contrary, some studies indicated that frequent use of Nonoxynol-9 might even increase the risk of HIV infection wikipedia.orgresearchgate.netwho.intgao.govguttmacher.orgcdc.gov. This increased risk was linked to Nonoxynol-9's detergent properties, which could disrupt the epithelial barriers of the vagina and rectum, potentially making individuals more susceptible to infection mdpi.comdrugbank.comwikidoc.orgresearchgate.netguttmacher.org.

A significant study sponsored by the Joint United Nations Programme on AIDS (UNAIDS) between 1996 and 2000, involving nearly 1,000 sex workers, found that the HIV infection rate among those using Nonoxynol-9 gels was approximately 50% higher than in a placebo group wikipedia.orgcdc.gov. These users also experienced a higher incidence of vaginal lesions wikipedia.orgwikipedia.org.

These findings prompted a re-evaluation of Nonoxynol-9's role in public health. In 2001 and 2002, the World Health Organization (WHO) and the U.S. Centers for Disease Control and Prevention (CDC) reviewed the available evidence tandfonline.comwho.intguttmacher.orgwho.int. They concluded that Nonoxynol-9 is not effective in preventing HIV or other STIs and, particularly with frequent use, can cause genital lesions that may increase the risk of HIV acquisition tandfonline.comwho.intguttmacher.org. Consequently, the WHO recommended that Nonoxynol-9 should no longer be promoted for use by individuals at high risk of HIV infection and that condoms lubricated with Nonoxynol-9 should not be promoted over those with other lubricants wikipedia.orgtandfonline.comguttmacher.org.

While Nonoxynol-9 remains available as a contraceptive option for women at low risk of HIV infection, its limitations as a microbicide and the potential risks associated with frequent use in high-risk populations have significantly altered its perceived role in public health strategies, particularly concerning STI prevention tandfonline.comyvex.de. This shift underscored the critical need for ongoing research into safe and effective microbicides who.intucsf.edu.

Research Findings Summary Table (Illustrative Data - Consult cited sources for detailed study parameters and full results):

Mechanisms of Action: Elucidating Cellular and Molecular Interactions

Spermicidal Action: Membrane Disruption and Spermatozoa Dysfunction

Nonoxinol's efficacy as a spermicide is rooted in its ability to act as a surfactant, profoundly disrupting the structural integrity of sperm cells. This leads to a rapid loss of function and viability.

As a surfactant, this compound-9 interacts with the lipid components of the sperm cell membrane. drugbank.compatsnap.com This interaction is particularly significant at the acrosome and the midpiece of the spermatozoon. The acrosome, a cap-like organelle covering the head of the sperm, is crucial for fertilization as it contains enzymes necessary to penetrate the egg. The midpiece is packed with mitochondria, providing the energy required for sperm motility. This compound-9's detergent-like action breaks down the lipid bilayers of these critical regions, initiating a cascade of disruptive events. drugbank.com

The interaction of this compound-9 with membrane lipids leads to the lysis, or rupture, of the sperm's plasma membrane. nih.govbioscientifica.com This disruption compromises the cell's structural integrity, causing the leakage of intracellular components and ultimately leading to cell death. patsnap.com A direct consequence of this membrane damage is the rapid immobilization of the sperm. nih.govwikipedia.org The loss of membrane integrity disrupts the ionic balance necessary for flagellar movement, rendering the sperm unable to travel towards the egg.

This compound-9's disruptive action extends to the internal organelles of the sperm. The damage to the acrosomal membrane leads to the premature release or inactivation of its enzymatic contents. wikipedia.org Furthermore, the mitochondria located in the midpiece are also susceptible to the detergent effects of this compound-9. Damage to the mitochondrial membranes disrupts the energy production processes essential for sperm motility, contributing to their immobilization and dysfunction.

Beyond structural damage, this compound-9 has been shown to inhibit several key physiological activities of sperm. Research indicates that it can inhibit the generation of reactive oxygen species (ROS), which are involved in normal sperm function at physiological levels. bioscientifica.com Additionally, this compound-9 has been found to inhibit acrosin activity, a crucial enzyme for penetrating the zona pellucida of the egg. bioscientifica.com Studies have also demonstrated its ability to interfere with hemizona binding, the process by which sperm attach to the outer layer of the egg. bioscientifica.com

Table 1: Summary of this compound-9's Effects on Sperm Physiology

| Physiological Activity | Effect of this compound-9 | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) Generation | Inhibition | bioscientifica.com |

| Acrosin Activity | Inhibition | bioscientifica.com |

| Hemizona Binding | Inhibition | bioscientifica.com |

This compound-9 is the most common active ingredient in spermicides in the United States. cervicalbarriers.org However, other agents are used in different parts of the world. A comparative look at their mechanisms reveals both similarities and differences.

Octoxynol-9: Structurally and functionally very similar to this compound-9, octoxynol-9 is also a non-ionic surfactant that acts by disrupting sperm cell membranes. nih.gov In vitro studies have shown that nonoxynol-9 (B121193) is approximately 1.8 times more cytotoxic than octoxynol-9 on a molar basis. nih.gov

Benzalkonium Chloride (BZK): This quaternary ammonium compound also functions as a surfactant, disrupting cell membranes and leading to sperm immobilization and death. columbia.edu In vitro studies have indicated that BZK and a related compound, myristalkonium chloride (MKC), exhibit strong spermicidal activity at lower doses than nonoxynol-9. nih.govtandfonline.com These studies also suggested that BZK and MKC were better tolerated by HeLa cells immediately after exposure compared to this compound-9. nih.govtandfonline.com

Menfegol: This spermicidal agent also acts as a surfactant, causing damage to the sperm cell membrane.

Table 2: Comparative Overview of Spermicidal Agents

| Spermicidal Agent | Chemical Class | Primary Mechanism of Action |

|---|---|---|

| This compound-9 | Non-ionic Surfactant | Disruption of sperm cell membrane lipids |

| Octoxynol-9 | Non-ionic Surfactant | Disruption of sperm cell membrane lipids |

| Benzalkonium Chloride | Quaternary Ammonium Compound | Disruption of cell membranes |

| Menfegol | Surfactant | Disruption of sperm cell membrane |

Microbicidal Activity: Direct Antimicrobial Effects

In addition to its spermicidal properties, this compound-9 exhibits a broad spectrum of antimicrobial activity by a similar mechanism of membrane disruption. This has led to its investigation as a potential microbicide to prevent sexually transmitted infections (STIs).

In laboratory settings, this compound-9 has demonstrated the ability to inactivate various pathogens, including those responsible for gonorrhea and chlamydia. who.intun.orgaafp.org It has also been shown to be active against HIV in vitro. guttmacher.orgproquest.com The mechanism of action against these microorganisms is consistent with its surfactant properties, leading to the disruption of their cellular or viral envelopes. cervicalbarriers.orgproquest.com

However, it is crucial to note that clinical trials have not consistently supported the in vitro findings. Studies have shown that this compound-9 does not effectively prevent the transmission of gonorrhea, chlamydia, or HIV. who.intnih.govkffhealthnews.orgcdc.gov In fact, some research suggests that frequent use of this compound-9 may cause epithelial disruption in the vagina, which could potentially increase the risk of infection. cervicalbarriers.orgwho.int this compound-9 has also been found to be toxic to beneficial vaginal microflora, such as Lactobacillus acidophilus, which can lead to an increased colonization of pathogenic organisms like Escherichia coli. nih.govnih.gov

Table 3: In Vitro vs. Clinical Findings on Microbicidal Activity of this compound-9

| Pathogen | In Vitro Activity | Clinical Efficacy | References |

|---|---|---|---|

| Neisseria gonorrhoeae | Active | Not effective in prevention | who.intun.orgnih.gov |

| Chlamydia trachomatis | Active | Not effective in prevention | who.intun.orgnih.gov |

| HIV | Active | Not effective in prevention; may increase risk | cervicalbarriers.orgwho.intun.orgguttmacher.org |

Activity against Bacteria (e.g., Neisseria gonorrhoeae, Chlamydia trachomatis)

In vitro studies have demonstrated that nonoxynol-9 possesses antimicrobial activity against bacteria responsible for sexually transmitted infections. However, clinical findings regarding its protective effects have been inconsistent.

Neisseria gonorrhoeae : Laboratory studies have indicated that nonoxynol-9 can inactivate Neisseria gonorrhoeae. Some clinical research supports this, with one randomized, double-blind, placebo-controlled trial showing that women using a nonoxynol-9-containing gel were less likely to become infected with N. gonorrhoeae, with a relative rate of 0.75. Conversely, a meta-analysis of nine randomized controlled trials found that the relative risk for gonorrhoea in the nonoxynol-9 group compared to placebo or no treatment was not statistically significant.

Chlamydia trachomatis : The in vitro activity of nonoxynol-9 against Chlamydia trachomatis is a subject of debate. One study found that at a concentration of 100 micrograms/ml, nonoxynol-9 reduced the number of chlamydial inclusions by 84% to 95%. Another study, however, reported that nonoxynol-9 did not inhibit the infectivity or intracellular growth of C. trachomatis and was cytotoxic to the host McCoy cells. Clinical trial results are also mixed. A study reported a protective effect, with a relative rate of chlamydial infection of 0.79 in the nonoxynol-9 group. In contrast, other studies and a meta-analysis found no statistically significant reduction in the risk of chlamydial infection with nonoxynol-9 use.

| Pathogen | Study Type | Finding | Reference |

|---|---|---|---|

| Neisseria gonorrhoeae | Randomized Controlled Trial | Relative Rate of Infection: 0.75 (90% CI: 0.58-0.96) | |

| Neisseria gonorrhoeae | Meta-Analysis | Relative Risk of Infection: 0.91 (95% CI: 0.67-1.24) | |

| Chlamydia trachomatis | In Vitro Study | 84-95% reduction in inclusions at 100 µg/ml | |

| Chlamydia trachomatis | In Vitro Study | No inhibition of infectivity or growth | |

| Chlamydia trachomatis | Randomized Controlled Trial | Relative Rate of Infection: 0.79 (90% CI: 0.64-0.97) | |

| Chlamydia trachomatis | Meta-Analysis | Relative Risk of Infection: 0.88 (95% CI: 0.77-1.01) |

Activity against Viruses (e.g., HIV-1, Herpes Simplex Virus)

Laboratory tests in the 1970s and 1980s showed that nonoxynol-9 could inactivate enveloped viruses like HIV and Herpes Simplex Virus (HSV). This fueled hope that it could serve as a topical microbicide.

Herpes Simplex Virus (HSV) : Nonoxynol-9 rapidly inactivates enveloped viruses like HSV-2 in laboratory settings, likely by dissolving the lipid components of their membranes. Animal studies have yielded conflicting results. One study in mice found that a nonoxynol-9 gel completely protected against vaginal transmission of HSV-2. However, another mouse study indicated that pretreating the rectum with nonoxynol-9 increased the likelihood of infection with HSV-2, suggesting that the compound's damaging effect on the epithelium could heighten susceptibility.

Surfactant-Mediated Disruption of Pathogen Membranes

The primary mechanism through which nonoxynol-9 exerts its antimicrobial effect is its action as a nonionic surfactant. It interacts with the lipids in the cell membranes of pathogens. This interaction destabilizes the membrane's lipid bilayer, altering its fluidity and permeability. The disruption of the membrane leads to the leakage of intracellular components, ultimately resulting in cell lysis and death. This detergent-like action is not specific and affects a wide range of cells, including bacteria and enveloped viruses, by dissolving their lipid-containing membranes.

Epithelial and Mucosal Interactions

The surfactant nature of nonoxynol-9 also leads to significant interactions with the epithelial and mucosal surfaces of the female reproductive tract.

Disruption of Epithelial Integrity and Barrier Function

Nonoxynol-9 can disrupt the integrity of the vaginal and cervical epithelium. This disruption is dependent on the frequency of use. One study noted that epithelial disruption occurred in 18% of women using a nonoxynol-9 product every other day, rising to 53% in those using it four times a day. In animal models, both intravaginal and intrauterine administration of nonoxynol-9 resulted in rapid (within 10 minutes) and focal sloughing of the uterine epithelium, with complete epithelial loss within 24 hours. Similar effects were observed in the rectal epithelium of mice, where nonoxynol-9 caused rapid exfoliation, exposing the underlying tissue. This damage to the mucosal barrier is believed to potentially facilitate the invasion of pathogens, thereby increasing the risk of infection.

Cytotoxicity to Epithelial Cells

Nonoxynol-9 exhibits dose-dependent cytotoxicity to human epithelial cells. In vitro experiments have shown that it is highly toxic to human cervical and colon epithelial cells. This cellular damage can manifest as local inflammation, irritation, and ulceration of the vaginal and cervical mucosa. In vivo studies in rabbits treated with nonoxynol-9 revealed significant toxicity to the vaginal and cervical mucosa, characterized by irritation, epithelial disruption, necrosis, and loss of epithelial cell integrity. Furthermore, a meta-analysis of clinical trials found that the risk of genital lesions was statistically significantly greater among women receiving nonoxynol-9 compared to control groups (Relative Risk 1.18).

| Effect | Observation | Model/Study Type | Reference |

|---|---|---|---|

| Epithelial Disruption (Frequency-Dependent) | 18% (every other day use) to 53% (4x daily use) | Human Study | |

| Uterine Epithelial Sloughing | Occurred within 10 minutes of exposure | Mouse Model | |

| Genital Lesions | Relative Risk: 1.18 (95% CI: 1.02-1.36) | Meta-Analysis | |

| Mucosal Toxicity | Epithelial disruption, necrosis, loss of cell integrity | Rabbit Model |

Impact on Vaginal Flora Composition

The normal vaginal flora, dominated by Lactobacillus species, plays a crucial role in maintaining a healthy vaginal ecosystem. Nonoxynol-9 can disrupt this delicate balance. It is toxic to various microorganisms, including beneficial Lactobacillus acidophilus, while having little direct effect on others like Escherichia coli. The destruction of lactobacilli, which produce hydrogen peroxide and help suppress other organisms, can lead to an increased colonization of the vagina by E. coli. Long-term use of nonoxynol-9 has been shown to have dose-dependent effects on the vaginal microflora. Increased exposure is associated with a higher prevalence of anaerobic gram-negative rods, H2O2-negative lactobacilli, and bacterial vaginosis. This alteration of the vaginal microbiome can lead to an apparent lack of Lactobacillus and enhance susceptibility to vaginal irritation.

Decreased Lactobacilli Concentrations

This compound (B143984) exhibits a direct toxic effect on various species of Lactobacillus, a cornerstone of a healthy vaginal ecosystem. nih.govoup.com In vitro studies have consistently demonstrated the susceptibility of lactobacilli, particularly strains that produce hydrogen peroxide (H₂O₂), to this compound. oup.comnih.govnih.gov Hydrogen peroxide-producing lactobacilli play a crucial role in suppressing the growth of pathogenic organisms. frontiersin.org

Research has established a significant correlation between the production of H₂O₂ by Lactobacillus species and their sensitivity to this compound. nih.gov Strains that produce H₂O₂ are more susceptible to the microbicidal action of this compound. nih.gov For instance, one study found that all lactobacilli sensitive to this compound were producers of H₂O₂, while the majority of resistant strains did not produce H₂O₂. nih.gov

However, the in vivo effects can be more complex. Some research indicates that the impact of this compound may differ between H₂O₂-producing and non-H₂O₂-producing strains. One clinical trial observed that daily use of a this compound gel promoted sustained colonization by H₂O₂-producing lactobacilli in women who were already colonized with these strains. oup.comnih.govuonbi.ac.ke Conversely, the same study noted that this compound use led to a loss of vaginal lactobacilli in women who were initially colonized only by non-H₂O₂-producing strains. oup.comnih.govuonbi.ac.ke Furthermore, a dose-dependent relationship has been identified, with increased exposure to this compound correlating with a higher prevalence of H₂O₂-negative lactobacilli. nih.gov The depletion of these protective H₂O₂-producing lactobacilli is hypothesized to increase a woman's susceptibility to urogenital infections. nih.gov

Increased Escherichia coli Colonization

A significant consequence of the this compound-induced decrease in protective lactobacilli is the subsequent increase in colonization by Escherichia coli (E. coli). nih.govoup.com The natural vaginal antimicrobial system is partly maintained by H₂O₂ produced by Lactobacillus acidophilus, which is toxic to E. coli. nih.govoup.com By selectively destroying these lactobacilli, this compound effectively dismantles this natural defense mechanism, creating a more favorable environment for E. coli to proliferate. nih.govoup.com

Notably, this compound itself has little to no direct inhibitory effect on E. coli. nih.govoup.com This selective toxicity disrupts the microbial balance, favoring the growth of E. coli. Epidemiological and laboratory studies have confirmed increased levels and rates of E. coli colonization in the vagina following the use of this compound-containing products. oup.com This effect has been observed to persist for up to 48 hours after a single application, suggesting that repeated use could magnify the risk of colonization. oup.com The increased presence of E. coli in the vaginal tract is a known risk factor for developing urinary tract infections. oup.com

Table 1: Impact of this compound on Vaginal Microbiota

| Microbial Target | Effect of this compound | Consequence |

|---|---|---|

| H₂O₂-producing Lactobacilli | Toxic, leading to decreased concentrations nih.gov | Diminished natural defense against pathogens nih.govoup.com |

| Non-H₂O₂-producing Lactobacilli | Potential loss of colonization oup.comnih.govuonbi.ac.ke | Alteration of normal vaginal flora |

| Escherichia coli | Little to no direct effect nih.govoup.com | Increased colonization due to loss of inhibitory Lactobacilli oup.com |

Induction of Pro-inflammatory Responses

Beyond its impact on the vaginal microbiota, this compound has been shown to induce pro-inflammatory responses within the cervicovaginal mucosa. This inflammatory cascade is initiated through the activation of key cellular signaling pathways, leading to the production and release of various inflammatory mediators.

Activation of NF-κB Pathway

A central mechanism underlying this compound-induced inflammation is the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon exposure to stimuli like this compound, specific signaling cascades are triggered, leading to the activation of NF-κB and its translocation into the nucleus, where it induces the expression of a wide array of pro-inflammatory genes.

Upregulation of Cytokines and Chemokines

The activation of the NF-κB pathway by this compound results in the upregulation and secretion of a variety of cytokines and chemokines. These signaling molecules are crucial for orchestrating an inflammatory response by recruiting and activating immune cells to the site of exposure.

Studies have demonstrated that exposure of cervicovaginal epithelial cells to this compound leads to an increased expression and release of several key pro-inflammatory mediators, including:

Interleukin-1 beta (IL-1β): A potent inflammatory cytokine that plays a central role in the acute phase response.

Interleukin-8 (IL-8): A chemokine that is a primary chemoattractant for neutrophils, a type of white blood cell that is a hallmark of acute inflammation.

Macrophage Inflammatory Protein-1 alpha (MIP-1α) and Macrophage Inflammatory Protein-1 beta (MIP-1β): Chemokines that attract various immune cells, including macrophages, dendritic cells, and lymphocytes.

RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted): A chemokine that attracts T-cells, eosinophils, and basophils.

Chemokine (C-C motif) ligand 20 (CCL20): A chemokine that plays a role in the recruitment of lymphocytes and dendritic cells.

Increased Cyclooxygenase-2 (COX-2) Expression and Prostaglandin E2 (PGE2) Secretion

In addition to cytokine and chemokine production, this compound exposure also leads to the increased expression of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are lipid compounds that have hormone-like effects and are key mediators of inflammation. The upregulation of COX-2 results in an increased secretion of Prostaglandin E2 (PGE2), a principal mediator of fever, pain, and swelling associated with inflammation.

Table 2: Pro-inflammatory Mediators Upregulated by this compound

| Mediator Class | Specific Examples | Primary Function in Inflammation |

|---|---|---|

| Cytokines | Interleukin-1 beta (IL-1β) | Potent inflammatory signaling |

| Chemokines | Interleukin-8 (IL-8), MIP-1α, MIP-1β, RANTES, CCL20 | Recruitment of immune cells (neutrophils, macrophages, lymphocytes) |

| Enzymes | Cyclooxygenase-2 (COX-2) | Synthesis of pro-inflammatory prostaglandins |

| Prostaglandins | Prostaglandin E2 (PGE2) | Mediation of fever, pain, and swelling |

Implications for Susceptibility to Infections (e.g., HIV, STIs)

The dual actions of this compound—disrupting the protective vaginal microbiota and inducing a potent pro-inflammatory response—have significant implications for the host's susceptibility to sexually transmitted infections (STIs), including the human immunodeficiency virus (HIV).

The disruption of the epithelial barrier, a direct consequence of this compound-induced cell damage and inflammation, creates physical portals of entry for pathogens. The loss of protective lactobacilli further compromises the vagina's innate defense mechanisms.

Furthermore, the inflammatory environment created by this compound is particularly conducive to HIV transmission. The recruited immune cells, such as CD4+ T-cells and macrophages, which are attracted to the site by the upregulated chemokines, are the primary targets for HIV infection. By increasing the local concentration of these target cells, this compound may paradoxically increase the risk of HIV acquisition. High concentrations of this compound that lead to genital ulcerations can further facilitate HIV transmission. oup.com The inflammatory state and the disruption of the normal vaginal flora are believed to be key factors contributing to the observed increase in STI and HIV susceptibility associated with frequent use of this compound-containing products.

Research Methodologies and Models

In Vitro Studies

In vitro studies provide controlled environments to examine the direct effects of Nonoxynol-9 (B121193) on various cell types and biological processes. These studies are crucial for understanding the cellular and molecular mechanisms of action.

Cell Culture Models

Various cell culture models have been utilized to assess the impact of Nonoxynol-9 on human cells, particularly those relevant to its use as a topical vaginal agent. These models include human vaginal epithelial cells, HeLa cells (human cervical adenocarcinoma cell line), and U1/HIV promonocytic cells. bioscientifica.comnih.govnih.govfederalregister.govsemanticscholar.orgresearchgate.netbmglabtech.comliofilchem.net

Studies using human vaginal epithelial cells and primary cervical epithelial cell cultures have shown that Nonoxynol-9 can induce the release of inflammatory mediators like IL-1α and IL-1β, and activate NF-κB signaling pathways. oup.com This suggests a potential for Nonoxynol-9 to cause inflammation in the vaginal mucosa. oup.com Immortalized vaginal epithelial cell lines, such as Vk2/E6E7, have also been used to evaluate the cytotoxic effects and cytokine induction by Nonoxynol-9. oup.com

HeLa cells have been employed in cytotoxicity assays to compare the effects of Nonoxynol-9 with other compounds. tandfonline.com Research indicates that HeLa cells may be less sensitive to Nonoxynol-9-induced cytotoxicity compared to immortalized vaginal and cervical epithelial cell lines and primary cervical epithelial cell cultures. oup.com

U1/HIV promonocytic cells, a cell line latently infected with HIV, have been used in studies evaluating the potential microbicidal activity of Nonoxynol-9 against HIV. nih.gov These studies assess the direct effects of Nonoxynol-9 on viral infectivity and replication in a cellular context. nih.gov

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

Antimicrobial susceptibility testing, specifically determining the Minimum Inhibitory Concentration (MIC), is used to evaluate the effectiveness of Nonoxynol-9 against various microorganisms. idexx.comnih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after a specific incubation period. bmglabtech.comidexx.com

Nonoxynol-9 has demonstrated in vitro activity against a range of sexually transmissible pathogens, including bacteria and viruses, by disrupting their cell membranes. who.intnih.gov Studies have determined the MIC values of Nonoxynol-9 against organisms such as Neisseria gonorrhoeae, Chlamydia trachomatis, Trichomonas vaginalis, and HIV. nih.gov These in vitro findings initially suggested a potential role for Nonoxynol-9 as a microbicide. who.intnih.gov

Methods for determining MIC typically involve serial dilutions of the antimicrobial agent in a growth medium inoculated with the microorganism. bmglabtech.comnih.gov The lowest concentration that shows no visible microbial growth is considered the MIC. bmglabtech.comidexx.com

Toxicity Assays (e.g., Trypan Blue, MTT)

Toxicity assays are essential for evaluating the potential harmful effects of Nonoxynol-9 on various cell types, particularly those of the reproductive tract. Assays like Trypan Blue exclusion and MTT assays are commonly used. nih.govuminho.pt

The Trypan Blue exclusion assay is a dye exclusion method used to determine cell viability based on membrane integrity. researchgate.netnih.gov Live cells with intact membranes exclude the Trypan Blue dye, while dead cells with damaged membranes take up the dye and appear blue under a microscope. researchgate.netnih.gov This assay provides a direct measure of cell membrane damage. tandfonline.com

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation. nih.govresearchgate.netresearchgate.net The assay is based on the reduction of a yellow tetrazolium dye (MTT) by metabolically active cells into a purple formazan (B1609692) product. researchgate.netresearchgate.net The amount of formazan produced is proportional to the number of viable cells. researchgate.net The MTT assay can be more sensitive than the Trypan Blue assay for detecting subtle differences in cytotoxicity. tandfonline.com

Studies using these assays have shown that Nonoxynol-9 can induce cytotoxicity in various cell lines, including human vaginal epithelial cells and HeLa cells. oup.comtandfonline.com The degree of toxicity can be concentration-dependent and may vary between different cell types. oup.com

Molecular and Biochemical Analyses (e.g., DNA Microarray, RT-PCR for Gene Expression, Cytokine/Chemokine Quantification)

Molecular and biochemical analyses are employed to investigate the effects of Nonoxynol-9 at the molecular level, including changes in gene expression and the production of signaling molecules like cytokines and chemokines.

DNA microarray technology allows for the simultaneous analysis of the expression levels of thousands of genes. nih.gov While not specifically cited for Nonoxynol studies in the provided snippets, microarray analysis can be used to identify global changes in gene expression patterns in cells exposed to Nonoxynol-9, potentially revealing affected pathways related to inflammation, stress responses, or other cellular processes. nih.gov

Reverse Transcription Polymerase Chain Reaction (RT-PCR), particularly quantitative RT-PCR (qRT-PCR), is a sensitive method used to quantify the expression levels of specific genes by measuring their mRNA transcripts. uminho.ptnih.govqiagen.com This technique can be used to validate findings from microarray studies or to focus on the expression of specific genes of interest, such as those encoding cytokines and chemokines, in response to Nonoxynol-9 exposure. oup.comnih.gov

Cytokine and chemokine quantification assays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are used to measure the protein levels of these signaling molecules released by cells. oup.comd-nb.info As mentioned earlier, Nonoxynol-9 has been shown to induce the release of proinflammatory cytokines like IL-1α, IL-1β, and IL-8 from vaginal and cervical epithelial cells. oup.com Quantifying these mediators helps to understand the inflammatory response triggered by Nonoxynol-9. oup.com

In Vivo Animal Models

In vivo animal models are used to study the effects of Nonoxynol-9 in a more complex biological system, mimicking the conditions of use in humans to some extent. These models can provide information on local tissue effects, systemic absorption, and potential efficacy in preventing pregnancy or infections.

Animal models, such as rats and mice, have been utilized to evaluate the spermicidal efficacy and local tissue irritation potential of Nonoxynol-9 formulations. plos.orgresearchgate.net Studies in rats have assessed the contraceptive efficacy of intravaginally applied substances, sometimes comparing them to Nonoxynol-9. plos.orgresearchgate.net

Murine models have been used to study the effects of Nonoxynol-9 on the vaginal epithelium and its potential impact on susceptibility to infections, such as herpes simplex virus (HSV-2). researchgate.net Repeated application of Nonoxynol-9 in animal models has been shown to be detrimental to vaginal epithelial tissues. asm.org

Other animal models, including cats (feline immunodeficiency virus - FIV) and rhesus macaques (simian immunodeficiency virus - SIV), have been used to test the ability of Nonoxynol-9 to protect against sexually transmissible viruses in vivo. who.int However, these studies have often shown limited or no protection against viral transmission, and in some cases, increased susceptibility to infection due to epithelial damage. who.intnih.gov

While animal models provide valuable information, it is important to note that findings in animals may not always directly translate to humans due to species differences in physiology and responses.

Mouse Models of Cervicovaginal Toxicity and Inflammation

Mouse models, such as the Swiss Webster mouse model, have been developed and utilized to evaluate cervicovaginal toxicity and inflammation induced by topical microbicides, including nonoxynol-9 nih.govasm.org. These models allow for the characterization of time-dependent in vitro cytotoxicity and in vivo toxicity and inflammation associated with nonoxinol (B143984) exposure nih.gov. Studies using this model have indicated that intravaginal inoculation of nonoxynol-9 can result in acute disruption of cervical columnar epithelial cells, accompanied by inflammatory infiltrates within the lamina propria nih.gov. This damage to the cervical epithelium has been observed to be apparent for several hours post-application nih.gov. The mouse model has been highlighted as a valuable tool for the preclinical assessment of toxicity and inflammation related to candidate topical microbicides nih.gov. Research using mouse models has also identified changes in inflammatory cytokines in vaginal lavage fluids in response to compounds with toxic characteristics, such as nonoxynol-9 plos.org. Repeated dosing of nonoxynol-9 in mouse models has shown a significant increase in various inflammatory markers, including IL-1α, IL-1β, IL-6, IL-8, and MIP-1β, at varying times after the last application researchgate.net. A single application of nonoxynol-9 also caused a significant increase in Macrophage Inflammatory Protein (MIP)-1β and RANTES by 12 hours in a mouse model researchgate.net.

Rabbit and Rat Models for Irritation Studies

Rabbit and rat models have been widely used to evaluate the irritancy potential of nonoxynol, particularly in the vaginal mucosa nih.govresearchgate.net. Standard rabbit vaginal irritation tests have been employed to assess the morphological reaction to aqueous solutions of nonoxynol-9 researchgate.net. These tests have shown that changes in the continuity of the epithelial lining, edema of the submucosal layer, and inflammatory cell infiltrate are proportional to the amount of nonoxynol-9 tested researchgate.net. An increase in the semiquantitative score for inflammatory changes in the vagina has been noted with increasing amounts of nonoxynol-9 researchgate.net. Studies comparing the sensitivities of the vaginal mucous membranes of albino rabbits and rats to nonoxynol-9 irritation have found that the intensity of irritation is concentration-dependent in both species nih.gov. The vaginal mucosa of the rabbit has been found to be more sensitive than that of the rat, suggesting it may provide a more exaggerated representation of the irritation potential to the human vagina nih.govresearchgate.net. In rabbits, irritation was mild at lower concentrations (2.5% and 5%) and moderate to severe at higher concentrations (12.5% and 25%) nih.gov. In rats, irritation was negligible up to 12.5%, becoming mild at 25% and more moderate at 75% nih.gov. Acute dermal toxicity studies in rabbits have also been conducted, indicating that nonoxynols can range from nonirritating to moderately irritating to the skin cir-safety.org. Intravaginal administration of nonoxynol-9 in rabbits has been shown to cause irritation, epithelial exfoliation, vascular congestion, and leukocyte infiltration cir-safety.org.

Evaluation of Systemic Effects (e.g., Organ Size, Body Weight, Immunoglobulin Levels)

Studies in animal models have also investigated potential systemic effects of nonoxynol exposure, including impacts on organ size, body weight, and immunoglobulin levels nih.gov. In a study involving mice injected intraperitoneally with nonoxynol-9, mice receiving the compound showed weight loss and had smaller livers and enlarged spleens compared to control groups nih.gov. However, these mice did not show significant differences in primary or secondary anti-SRBC responses, leukocyte counts, or the sizes of kidneys, hearts, lungs, or thymuses nih.gov. Serum immunoglobulin M (IgM) and immunoglobulin G (IgG) levels were found to be similar in mice treated with nonoxynol-9, octoxynol-9, or saline, with all three groups showing higher levels of both immunoglobulin classes on day 16 compared to untreated controls nih.gov. This study suggested that while octoxynol-9 appeared nontoxic at the tested dose, nonoxynol-9 had minor deleterious effects nih.gov.

Summary of Preclinical Findings:

| Animal Model | Study Type | Key Findings | References |

| Mouse | Toxicity/Inflammation | Acute disruption of cervical epithelial cells, inflammatory infiltrates, increased inflammatory cytokines (IL-1α, IL-1β, IL-6, IL-8, MIP-1β, RANTES) dose-dependently. | nih.govasm.orgplos.orgresearchgate.net |

| Rabbit | Irritation | Vaginal irritation (epithelial disruption, edema, inflammation) proportional to dose; more sensitive than rats. Also dermal irritation. | nih.govresearchgate.netresearchgate.netcir-safety.orgcir-safety.org |

| Rat | Irritation | Vaginal irritation, less sensitive than rabbits. | nih.govresearchgate.net |

| Mouse | Systemic Effects | Weight loss, smaller livers, enlarged spleens; no significant difference in anti-SRBC responses, leukocyte counts, or other organ sizes; similar IgM/IgG levels. | nih.gov |

Clinical Research Methodologies

Clinical research on this compound has progressed through different phases of clinical trials to evaluate its safety, spermicidal activity, and efficacy, particularly in the context of contraception and STI prevention.

Phase I/II Clinical Trials on Safety and Spermicidal Activity

Phase I and II clinical trials have focused on evaluating the safety and spermicidal activity of this compound-9 in humans nih.govresearchgate.net. These trials aim to assess the effects of nonoxynol-9 on human sperm structure and functions nih.govresearchgate.net. Studies have utilized methods such as evaluating the number of progressive motile sperm in cervical mucus and measuring vanguard sperm penetration distances nih.govresearchgate.net. Pooled results from such trials have indicated that the percentage or counted numbers of progressive motile sperm decrease after treatment with nonoxynol-9, and vanguard sperm penetration distance is shortened nih.govresearchgate.net. Nonoxynol-9 has been confirmed in these studies to damage sperm structures, including the acrosome and mitochondria, and inhibit physiological activities such as the generation of reactive oxygen species, superoxide (B77818) dismutase activity, acrosin activity, and hemizona binding nih.govresearchgate.net. Phase I studies have also included assessments of local toxicity through methods like colposcopy nih.gov.

Phase III Clinical Trials on Efficacy against HIV/STIs

Phase III clinical trials have been conducted to evaluate the efficacy of nonoxynol-9 in preventing the transmission of HIV and other STIs natap.orgresearchgate.net. These large-scale trials involve populations at risk for contracting STIs to assess the actual disease control levels natap.org. However, Phase III trials with nonoxynol-9 as a microbicide candidate have shown that it did not provide significant protection against HIV natap.orgresearchgate.net. In some instances, there has been evidence suggesting that nonoxynol-9 might even enhance the risk of transmitting HIV, particularly with frequent use natap.orgresearchgate.net. For example, a study involving female sex workers showed that those who used nonoxynol-9 gel became infected with HIV at a higher rate than those using a placebo gel, with the risk being even higher among the most frequent users natap.orgresearchgate.net. These trials have highlighted the importance of identifying biomarkers that can accurately predict microbicide toxicity early in development plos.org.

Local Toxicity Studies (e.g., Colposcopic Examination, Histopathological Assessment, Symptom Reporting)

Local toxicity studies in clinical settings have employed various methods to assess the effects of this compound-9 on the cervicovaginal mucosa cir-safety.orgnih.govscilit.comcir-safety.orgitg.be. Colposcopic examination is a key method used to visually inspect the cervix and vagina for signs of irritation, epithelial disruption, or lesions nih.govscilit.comitg.bewww.gov.uknih.gov. Histopathological assessment involves the microscopic examination of tissue samples obtained through biopsies to evaluate cellular changes, inflammation, and tissue integrity cir-safety.orgwww.gov.uk. Symptom reporting by participants is also a crucial component, where individuals report any discomfort, burning, itching, or other adverse sensations experienced after using nonoxynol-9 products mims.com. Studies have evaluated the incidence of epithelial disruption through colposcopy, finding varying rates depending on the product formulation and frequency of use nih.govscilit.comcir-safety.orgitg.be. For instance, a study involving multiple daily applications of a nonoxynol-9 gel in female sex workers assessed the incidence of lesions with or without epithelial disruption using colposcopy itg.be. Another study using colposcopy in a phase I trial found epithelial disruption of the vagina and cervix in a significant percentage of women after multiple daily doses of nonoxynol-9 nih.gov. Histological inflammation has also been observed in women using nonoxynol-9 gel cir-safety.org.

Summary of Clinical Findings:

| Study Type | Key Findings | References |

| Phase I/II (Safety and Spermicidal Activity) | Decreased sperm motility and penetration; damage to sperm structures (acrosome, mitochondria); inhibition of physiological activities; local toxicity assessed by colposcopy. | nih.govresearchgate.netnih.gov |

| Phase III (Efficacy against HIV/STIs) | No significant protection against HIV; potential increase in HIV risk with frequent use; associated with increased HIV infection rates in some populations; highlights need for better toxicity biomarkers. | plos.orgnatap.orgresearchgate.net |

| Local Toxicity (Colposcopy, Histopathology, Symptoms) | Assessment of epithelial disruption and lesions via colposcopy; histological evaluation of inflammation and tissue integrity; participant reporting of irritation, burning, itching, etc. Varying rates of epithelial disruption observed. | mims.comcir-safety.orgnih.govscilit.comcir-safety.orgitg.bewww.gov.uknih.gov |

Assessment of Vaginal Flora Changes

Studies investigating the effects of this compound-9 on the vaginal flora have employed various methodologies to assess changes in the microbial ecosystem. Research indicates that this compound-9 can significantly alter the vaginal microbiome, particularly leading to a decrease in the prevalence of Lactobacillus species, which are crucial for maintaining vaginal health. frontiersin.orgresearchgate.netnih.gov This disruption is often described as dose and exposure-dependent, likely due to the detergent-like action of this compound-9 on the vaginal epithelium and resident flora. frontiersin.orgresearchgate.net

Specific studies have reported a dose-dependent increase in the prevalence of anaerobic gram-negative rods, H2O2-negative lactobacilli, and bacterial vaginosis with increased exposure to this compound-9. researchgate.netnih.govnih.gov For instance, a longitudinal study involving 235 women using different formulations of this compound-9 found that while most users experienced minimal disruptions, increased exposure was associated with higher odds of these flora changes. researchgate.netnih.govnih.gov

The depletion of Lactobacillus species, particularly peroxide-producing strains, is associated with an increased risk of bacterial vaginosis and colonization by pathogens such as Escherichia coli. nih.gov Some research suggests that this compound-9's direct toxic effect on vaginal Lactobacillus species mediates this adverse outcome. nih.gov

Despite findings indicating minimal disruption for many users, the potential for this compound-9 to alter the vaginal flora persistently, especially with continuous use, has raised concerns regarding increased susceptibility to vaginal and urinary tract infections. federalregister.gov

Measurement of Inflammatory Mediators in Cervicovaginal Secretions

Research has investigated the impact of this compound-9 on the levels of inflammatory mediators in cervicovaginal secretions and tissues. Studies have shown that this compound-9 can induce vaginal inflammation, potentially by damaging epithelial cell membranes, leading to the release of pro-inflammatory cytokines. plos.org

Multiple exposures to this compound-9 have been associated with significant increases in the levels of various inflammatory mediators. For example, studies have reported increased levels of IL-1α, IL-1β, IL-6, IL-8, and MIP-1β in cervicovaginal secretions following repeated this compound-9 use. oup.comresearchgate.netplos.org These increases were observed at varying time points after the last application. researchgate.net Specifically, IL-8 levels often peaked earlier, while MIP-1β showed a later peak. oup.com

Exposure to this compound-9 has been found to up-regulate the expression of inflammatory genes such as IL1α, IL1β, IL6, IL8, CCL2, CCL19, and CCL20 in cervical tissues. plos.orgplos.org This suggests that this compound-9 can trigger inflammatory signaling pathways. oup.com

Systematic Reviews and Meta-analyses of Clinical Data

Systematic reviews and meta-analyses have synthesized clinical data on this compound-9, providing a broader perspective on its effects. A systematic review and meta-analysis evaluating the spermicidal activity of this compound-9 on sperm function confirmed its potency in reducing sperm motility and cervical mucus penetration. nih.govnih.govresearchgate.net Pooled results from these analyses indicated a decrease in the percentage or counted numbers of progressive motile sperm and shortened vanguard sperm penetration distance after this compound-9 treatment. nih.govnih.govresearchgate.net Furthermore, this compound-9 was found to damage sperm structures and inhibit various physiological activities necessary for fertilization. nih.govnih.govresearchgate.net

However, systematic reviews focusing on the effectiveness of this compound-9 for preventing sexually transmitted infections (STIs) have concluded that there is no evidence of a protective effect against STIs, including gonorrhea, chlamydia, trichomoniasis, and bacterial vaginosis. who.intcochrane.org A meta-analysis of randomized controlled trials involving nearly 5000 women found that the risks of acquiring these infections were not statistically significantly different in women using this compound-9 compared to placebo. who.intcochrane.org

Moreover, these reviews have indicated that this compound-9 may be associated with an increased risk of genital lesions. who.intcochrane.org Data from different product formulations, doses, and frequencies of use showed a trend towards a greater frequency of epithelial disruption with more frequent use and higher doses of this compound-9. who.int

Challenges in Translational Research and Predictive Power of Preclinical Models

The research on this compound-9 highlights significant challenges in translational research, particularly regarding the predictive power of preclinical models. Despite in vitro studies demonstrating this compound-9's effectiveness as a spermicide and its activity against certain pathogens, clinical trials revealed a lack of protection against STIs and even an increased risk of adverse effects like genital irritation and lesions, especially with frequent use. federalregister.govplos.org

This discrepancy between preclinical findings and clinical outcomes underscores the complexities of translating results from laboratory or animal models to human physiology, particularly in the dynamic and complex environment of the female reproductive tract. d-nb.infonih.govnih.gov Preclinical models, while useful for understanding basic mechanisms, may not fully replicate the intricate interactions between a compound, the host epithelium, the vaginal microbiome, and the immune system in humans. d-nb.infonih.gov

Regulatory Science and Public Health Policy Implications

Regulatory Status and Labeling Changes

The United States Food and Drug Administration (FDA) has taken definitive action regarding over-the-counter (OTC) products containing Nonoxinol-9. nih.govfederalregister.gov In December 2007, the FDA issued a final rule mandating new warning statements and other labeling information for all OTC vaginal contraceptive and spermicide drug products containing this compound-9. nih.govfederalregister.gov This ruling was the culmination of a process that included a proposed rule in January 2003 and a period for public comment. clinician.comclinician.com

The core of the FDA's action was to address the misconception that this compound-9 protects against sexually transmitted diseases (STDs), including HIV. clinician.comthebodypro.com Clinical research demonstrated that this compound-9 does not provide protection against STDs and may even increase the risk of contracting HIV from an infected partner. clinician.comthebodypro.com This increased risk is attributed to the fact that this compound-9 can irritate the vaginal and rectal lining, which can facilitate the transmission of the virus. federalregister.govthebodypro.com

As a result, the FDA now requires specific warnings on the labels of these products. clinician.com Key required warnings include:

"Sexually transmitted diseases (STDs) alert: This product does not protect against HIV/AIDS or other STDs and may increase the risk of getting HIV from an infected partner." clinician.com

"For vaginal use only. Not for rectal (anal) use." clinician.com

A statement advising consumers not to use the product if they or their partner has HIV/AIDS. thebodypro.com

The labeling also includes information about the potential for irritation, even without symptoms, and advises individuals with new or multiple sex partners to consult a health professional about the best methods for birth control and STD prevention. federalregister.govclinician.com This final rule applies to standalone OTC vaginal contraceptives such as gels, foams, films, and inserts. clinician.com It is important to note that condoms lubricated with this compound-9 are regulated as medical devices and were not covered under this specific final rule for drug products. clinician.com

In Canada, Health Canada also regulates condoms and has noted that while this compound-9 may add protection against pregnancy, it does not protect against HIV or other STIs and may increase the risk of infection by causing irritation. publications.gc.ca

Interactive Data Table: Key FDA Labeling Changes for this compound-9 Products

| Warning Category | Required Statement | Rationale |

|---|---|---|

| STD Protection | "This product does not protect against HIV/AIDS or other STDs and may increase the risk of getting HIV from an infected partner." | To correct misconceptions and inform consumers about the lack of protection and potential for increased risk of HIV transmission. |

| Usage | "For vaginal use only. Not for rectal (anal) use." | To prevent use in the rectum where irritation and risk of HIV transmission may be higher. |

| High-Risk Situations | "Do not use if you or your sex partner has HIV/AIDS. If you do not know if you or your sex partner is infected, choose another form of birth control." | To specifically caution against use in situations with a known or potential risk of HIV exposure. |